molecular formula C9H18N2O4 B6618737 tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate CAS No. 1790603-71-2

tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate

Cat. No.: B6618737
CAS No.: 1790603-71-2
M. Wt: 218.25 g/mol
InChI Key: LMQXHHVELJHLJS-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is a carbamate-protected amine featuring a tert-butyl group and a methoxycarbonyl-substituted ethyl chain. Carbamates of this type are widely used in organic synthesis as intermediates, particularly for amine protection during multi-step reactions . The tert-butyl group offers steric protection, while the methoxycarbonyl moiety introduces polarity, influencing solubility and reactivity. This compound is typically synthesized via coupling or alkylation reactions, with applications in pharmaceuticals and materials science .

Properties

IUPAC Name

tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQXHHVELJHLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Primary Amine

The initial step involves protecting the primary amine of ethylenediamine with Boc anhydride. In a representative procedure, ethylenediamine (1 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Boc anhydride (1.1 equiv) is added dropwise with stirring, followed by aqueous sodium bicarbonate to maintain a pH of 8–9. After 12 hours at room temperature, the mixture is extracted with ethyl acetate, washed with brine, and concentrated to yield tert-butyl (2-aminoethyl)carbamate. This intermediate is critical for subsequent methoxycarbonylation.

Key Parameters

  • Solvent : THF/water biphasic system enhances reactivity while minimizing hydrolysis.

  • Temperature : 0°C to room temperature prevents exothermic side reactions.

  • Yield : 85–92%.

Methoxycarbonylation of Secondary Amine

The secondary amine of tert-butyl (2-aminoethyl)carbamate is then reacted with methyl chloroformate. Under nitrogen, the intermediate (1 equiv) is dissolved in dichloromethane (DCM) and cooled to −10°C. Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of methyl chloroformate (1.05 equiv). After warming to room temperature and stirring for 6 hours, the reaction is quenched with water, extracted with DCM, and purified via column chromatography to afford the target compound.

Optimization Insights

  • Base Selection : Triethylamine outperforms N-methylmorpholine in reducing carbamate scrambling.

  • Solvent : Anhydrous DCM prevents hydrolysis of methyl chloroformate.

  • Yield : 88–94%.

One-Pot Sequential Protection

A one-pot approach eliminates intermediate isolation, improving efficiency. Ethylenediamine (1 equiv) is treated with Boc anhydride (1.1 equiv) in THF/water at 0°C. After Boc protection completion, methyl chloroformate (1.05 equiv) and triethylamine (1.2 equiv) are directly added to the same vessel. The reaction proceeds for 6 hours at room temperature, yielding the product after standard workup.

Advantages and Limitations

  • Yield : 80–85% (slightly lower due to competing reactions).

  • Scalability : Suitable for gram-scale synthesis but requires rigorous pH monitoring.

Phase-Transfer Catalyzed Alkylation

Adapting methodologies from lacosamide intermediate synthesis, a phase-transfer catalysis (PTC) system is employed. tert-Butyl (2-aminoethyl)carbamate (1 equiv), methyl chloroformate (1.1 equiv), and tetrabutylammonium bromide (0.1 equiv) are stirred in ethyl acetate at −10°C. Aqueous potassium hydroxide (50%, 2 equiv) is added dropwise, and the mixture is warmed to 10°C for 4 hours. This method enhances reaction homogeneity and reduces side products.

Performance Metrics

  • Catalyst Loading : 0.1 equiv TBAB optimizes cost and efficiency.

  • Yield : 92–97%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage
Stepwise Protection88–9418High purity, minimal side products
One-Pot Sequential80–8512Reduced isolation steps
Phase-Transfer Catalysis92–976Rapid, scalable, high yield

Phase-transfer catalysis emerges as the most efficient method, balancing yield and reaction time. However, the stepwise approach remains preferable for small-scale, high-purity applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .

Biology: In biological research, this compound is used to modify and protect amino groups in biomolecules, aiding in the study of protein structure and function .

Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .

Industry: Industrially, this compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The methoxycarbonyl group stabilizes the compound, making it resistant to nucleophilic attack. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents attached to the ethylcarbamate backbone, which dictate their reactivity, stability, and applications. Key examples include:

tert-Butyl N-(6-Bromohexyl)carbamate ()
  • Substituent : Bromohexyl chain.
  • Synthesis : Alkylation with K₂CO₃/NaI in dioxane .
  • Properties : The bromo group enables nucleophilic substitution, making it a versatile alkylating agent. However, its long alkyl chain reduces solubility in polar solvents.
  • Applications: Intermediate in N-adamantanyl derivatives for cannabinoid receptor ligands .
tert-Butyl N-{2-[(4-Chlorophenyl)amino]ethyl}carbamate ()
  • Substituent: 4-Chlorophenylamino group.
  • Synthesis: Reductive amination of N-Boc-2-aminoacetaldehyde with 4-chloroaniline .
  • Properties : The electron-withdrawing chlorine enhances stability toward hydrolysis compared to methoxycarbonyl.
  • Applications: Precursor for Trypanosoma brucei inhibitors via benzoylation .
tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate ()
  • Substituent : Benzimidazolone ring.
  • Synthesis : Cyclization of nitroaniline derivatives under reductive conditions .
  • Properties : The aromatic heterocycle introduces hydrogen-bonding capability, enhancing biological target interactions.
  • Applications : Intermediate in inhibitors of 8-oxo-guanine DNA glycosylase .
tert-Butyl [2-Amino-2-(4-methoxyphenyl)ethyl]carbamate ()
  • Substituent : 4-Methoxyphenyl group.
  • Synthesis : Reductive amination or coupling reactions .
  • Properties : The electron-donating methoxy group increases solubility in organic solvents but may reduce stability under acidic conditions.

Physicochemical Properties

Compound Polarity Solubility Stability Toward Hydrolysis Key Functional Groups
Target compound Moderate Polar solvents Moderate (base-sensitive) Methoxycarbonyl, tert-butyl
tert-Butyl N-(6-bromohexyl)carbamate Low Non-polar solvents High Bromoalkyl
tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate Moderate Moderate polarity High (electron-withdrawing Cl) Chlorophenylamino
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate High Polar solvents Low (acid-sensitive) Methoxyphenyl

Stability and Deprotection Conditions

  • Bromohexyl Analog () : Stable under acidic conditions but reactive toward nucleophiles .
  • Trifluoromethyl-Substituted Analog () : Requires stronger acids (e.g., concentrated HCl) for deprotection due to CF₃ stabilization .

Biological Activity

Tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate, also known by its CAS number 57260-73-8, is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₆N₂O₂
  • Molecular Weight : 160.21 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl chain. Its structure can be represented as follows:
 CH3 3C O C O N H CH2CH2NH2\text{ CH}_3\text{ }_3\text{C O C O N H CH}_2\text{CH}_2\text{NH}_2

1. Anti-inflammatory Properties

Research indicates that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory activity. In a study comparing various substituted benzamido phenylcarbamates, compounds related to this compound showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models. This suggests a potential for developing anti-inflammatory drugs based on this scaffold .

CompoundPercentage Inhibition
4a54.239%
4i39.021%

2. TrkB Receptor Activation

The compound has been evaluated for its ability to activate the TrkB receptor, which is involved in neuronal survival and differentiation. In experimental setups using NIH-3T3 cells, the compound demonstrated a capacity to phosphorylate TrkB and downstream Akt kinase, indicating neuroprotective properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Receptor Modulation : By activating the TrkB receptor, it may enhance neurotrophic signaling pathways, promoting neuronal health and resilience.

Study on Anti-inflammatory Activity

A study conducted on various analogs of tert-butyl carbamate assessed their anti-inflammatory effects through in vivo models. The results indicated that specific modifications to the carbamate structure could enhance efficacy while reducing side effects compared to traditional anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cell lines subjected to oxidative stress. This suggests potential applications in neurodegenerative diseases where neuroprotection is crucial .

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